Product packaging for Ethylmercury bromide(Cat. No.:CAS No. 107-26-6)

Ethylmercury bromide

Cat. No.: B085655
CAS No.: 107-26-6
M. Wt: 309.56 g/mol
InChI Key: UREACWLAXSOUKG-UHFFFAOYSA-M
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Description

Context within Organometallic Chemistry of Mercury

Organomercury compounds are a significant subgroup of organometallic chemistry. The bond between carbon and mercury in these compounds is predominantly covalent and exhibits notable stability towards air and moisture, though it can be sensitive to light. wikipedia.orgchemeurope.com Ethylmercury bromide exists as part of the ethylmercury cation (C₂H₅Hg⁺), which forms a family of compounds with the general formula C₂H₅HgX, where X can be a halide like bromide, a thiolate, or other organic groups. wikipedia.org In these structures, the mercury(II) center typically adopts a linear or, less commonly, a trigonal coordination geometry. wikipedia.org The chemistry of organomercury compounds like this compound shares some resemblances with organopalladium chemistry. chemeurope.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₂H₅BrHg nih.gov
IUPAC Namebromo(ethyl)mercury nih.gov
Molecular Weight309.56 g/mol nih.govrsc.org
Melting Point198 °C rsc.org
CAS Number107-26-6 nih.govwikipedia.orgrsc.org

Overview of Historical and Contemporary Research Trajectories for Organomercury Compounds

The study of organomercury compounds has a rich history, with early research focusing on their synthesis and application. One of the foundational reactions, the mercuration of aromatic rings, was first reported by Otto Dimroth in 1898. wikipedia.org In 1929, Alexander Nesmeyanov developed a method for synthesizing organometallic compounds through the decomposition of double salts of aryldiazonium halides, a technique initially applied to create organomercury compounds. acs.org Historically, organomercurials saw practical use as fungicides and antiseptics, such as ethylmercury chloride and thiomersal. wikipedia.orgenvchemgroup.com However, growing awareness of their toxicity, underscored by environmental disasters like the one in Minamata, Japan, where inorganic mercury was converted to highly toxic methylmercury (B97897) in the environment, led to a significant shift in research focus. libretexts.org

Contemporary research has largely moved away from widespread application and now concentrates on understanding the environmental pathways, toxicological mechanisms, and unique reactivity of these compounds. ontosight.ailibretexts.org Current studies include the development of highly sensitive analytical techniques for detecting trace amounts of organomercury species in various matrices. oaepublish.com Furthermore, research is exploring niche applications, such as the use of organomercury nucleic acids to enhance the hybridization properties of oligonucleotide probes. nih.gov There is also continued interest in the fundamental reactions and mechanistic pathways involving organomercurials, including their interactions with biological systems. nih.gov

Current Research Significance of this compound in Synthetic and Mechanistic Chemistry

In modern chemical research, this compound and its congeners serve as important tools in both synthetic and mechanistic studies.

Synthetic Applications: this compound is a versatile reagent and intermediate. A primary route to its synthesis involves the reaction of a Grignard reagent, specifically ethylmagnesium bromide, with a mercuric halide. chemeurope.comwikipedia.org It can then be used to synthesize other organomercury compounds. ontosight.ai For instance, historical patents describe the reaction of this compound with silver salts of sulfonamides to create more complex organomercurial structures. google.com The carbon-mercury bond in organomercurials like this compound can be selectively cleaved by halogens, such as bromine, to yield the corresponding organic halide, a reaction known as the Hofmann–Sand reaction. chemeurope.comwikipedia.org

Table 2: Comparison of Common Ethylmercury Halides

Compound NameChemical FormulaMolecular Weight (g/mol)Melting Point (°C)CAS Number
This compoundC₂H₅HgBr309.56198107-26-6
Ethylmercury ChlorideC₂H₅HgCl265.10196–198107-27-7
Ethylmercury IodideC₂H₅HgI356.561862440-42-8
Data sourced from The Royal Society of Chemistry. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5BrHg B085655 Ethylmercury bromide CAS No. 107-26-6

Properties

CAS No.

107-26-6

Molecular Formula

C2H5BrHg

Molecular Weight

309.56 g/mol

IUPAC Name

bromo(ethyl)mercury

InChI

InChI=1S/C2H5.BrH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1

InChI Key

UREACWLAXSOUKG-UHFFFAOYSA-M

SMILES

CC[Hg]Br

Canonical SMILES

CC[Hg]Br

Other CAS No.

107-26-6

Origin of Product

United States

Reactivity and Mechanistic Investigations of Ethylmercury Bromide

Carbon-Mercury Bond Cleavage Reactions

The C-Hg bond in ethylmercury bromide can be cleaved through several pathways, including protonolysis, halogenolysis, and radical reactions.

Protonolytic Cleavage Mechanisms (e.g., Electrophilic Substitution at Carbon (SE2) Pathways)

Protonolytic cleavage of the C-Hg bond in organomercurials, including ethylmercury compounds, can proceed via an electrophilic substitution at a saturated carbon atom (SE2) mechanism. nih.govresearchgate.net This type of reaction involves the attack of a proton source on the carbon atom bonded to mercury, leading to the formation of a hydrocarbon and a mercury(II) salt.

Mechanistic studies on the enzymatic protonolysis of related organomercurials by organomercurial lyase suggest that the reaction occurs with a high degree of retention of configuration at the carbon atom. nih.govresearchgate.netresearchgate.net This stereochemical outcome is a key indicator of an SE2 pathway. Furthermore, the observation of significant solvent deuterium (B1214612) isotope effects in the enzymatic cleavage of ethylmercuric chloride provides additional evidence for a kinetically important proton delivery step. nih.govresearchgate.net For instance, the enzymatic cleavage of ethylmercuric chloride showed a Vmax(H2O)/Vmax(D2O) of 4.9, highlighting the importance of the proton transfer in the rate-determining step. nih.govresearchgate.net

The general scheme for the SE2 protonolysis of this compound can be represented as:

C₂H₅HgBr + H⁺ → C₂H₆ + HgBr⁺

In enzymatic systems, such as those involving the organomercurial lyase (MerB), the cleavage of the C-Hg bond is facilitated by cysteine residues in the active site. researchgate.netacs.org These residues coordinate to the mercury atom, activating the C-Hg bond towards protonolysis. researchgate.net

Halogenolytic Cleavage with Bromine and Other Halogens

The carbon-mercury bond in organomercury compounds is susceptible to cleavage by halogens. This reaction, known as halogenolysis, results in the formation of an organic halide and a mercury(II) halide. For this compound, the reaction with bromine would yield bromoethane (B45996) and mercury(II) bromide.

Organomercury compounds react with halogens to produce the corresponding organic halide. wikipedia.orgnucleos.com The cleavage of the Hg-C bond in a related compound, an α-mercuri ester, by bromine has been demonstrated to yield the corresponding alkyl bromide. wikipedia.orgchemeurope.com Similarly, the cleavage of the metal-carbon bond in 2-(arylazo)arylmercuric chloride complexes by halogens produces the corresponding 2-(arylazo)arylhalides in high yields. gla.ac.uk

The general reaction is as follows:

C₂H₅HgBr + Br₂ → C₂H₅Br + HgBr₂

Radical Chain Reactions and the SRN1 Mechanism

Ethylmercury chloride, a closely related compound, has been shown to participate in radical nucleophilic substitution (SRN1) reactions with nitronate anions. researchgate.net This mechanism is a chain process involving radical and radical anion intermediates. researchgate.netinflibnet.ac.in

The SRN1 mechanism generally consists of three main steps: inflibnet.ac.in

Initiation: An electron transfer (ET) to the substrate (e.g., ethylmercury chloride) forms a radical anion, which then fragments to produce an ethyl radical and a halide ion. This initiation can be spontaneous or stimulated by light or an electrode. researchgate.net

Propagation: The resulting radical couples with a nucleophile to form a new radical anion. This radical anion then transfers an electron to another substrate molecule, propagating the chain reaction.

Termination: The chain reaction is terminated through various radical combination or disproportionation reactions.

Photostimulated reactions of ethylmercury chloride with the anions of primary or secondary nitroalkanes can lead to the formation of secondary or tertiary nitro compounds, respectively. researchgate.net This indicates that the ethyl radical generated from ethylmercury chloride can be trapped by the nitronate anion nucleophile.

Transmetalation Reactions Involving Ethylmercury Moieties

Transmetalation reactions involve the transfer of an organic group from one metal to another. Ethylmercury compounds can serve as reagents for transferring ethyl groups to other metal centers.

Transfer of Ethyl Groups to Other Metal Centers (e.g., Aluminum)

A notable example of transmetalation is the reaction of dialkylmercury compounds with aluminum to form trialkylaluminum compounds. wikipedia.orgacs.org For instance, diethylmercury (B1204316) reacts with aluminum to produce triethylaluminum. lookchem.com While the direct reaction of this compound with aluminum is not as commonly cited, the principle of transferring the ethyl group from mercury to a more electropositive metal like aluminum is well-established in organometallic chemistry. nucleos.comchemeurope.com

The reaction between diethylmercury and aluminum can be represented as:

3 (C₂H₅)₂Hg + 2 Al → 2 (C₂H₅)₃Al + 3 Hg

This type of reaction highlights the utility of organomercury compounds as intermediates in the synthesis of other organometallic reagents.

Catalytic Transformations Utilizing Ethylmercury Compounds

While the direct use of this compound as a catalyst is not extensively documented, organomercury compounds, in general, have found applications in catalysis. wikipedia.org For example, certain mercury compounds have been employed as catalysts in the preparation of polyurethanes. google.com Specifically, compounds like bis(phenyl mercury) dodecenyl succinate (B1194679) can act as catalysts that initially delay the reaction and then provide a rapid cure. google.com

Although specific catalytic cycles involving this compound are not prominent in the literature, the reactivity of the C-Hg bond suggests its potential participation in catalytic processes where the transfer of an ethyl group or the reversible formation of organomercury intermediates is a key step.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forging carbon-carbon and carbon-heteroatom bonds. rsc.org While extensively studied for various organic halides and organometallic reagents, the specific application of this compound in these reactions is less commonly detailed in readily available literature. rsc.orgnih.gov However, the principles of these reactions provide a framework for understanding the potential reactivity of this compound.

The general mechanism of palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.gov In a hypothetical cross-coupling reaction involving this compound, the ethyl group would be transferred from the mercury atom to another organic moiety.

These reactions typically employ a palladium catalyst, often with phosphine (B1218219) ligands, and a base. nih.gov The choice of ligands, base, and solvent is crucial for the reaction's success, influencing yield and selectivity. nih.gov For instance, the Buchwald-Hartwig amination, a type of palladium-catalyzed cross-coupling, has been extended from its common application with aryl halides to include alkenyl bromides for the synthesis of enamines and imines. nih.gov

Table 1: Key Components in Palladium-Catalyzed Cross-Coupling Reactions

Component Role in the Reaction Common Examples
Catalyst Facilitates the reaction cycle Pd(OAc)₂, [Pd₂(dba)₃], PdCl₂(dppf)
Ligand Stabilizes the palladium center and influences reactivity BINAP, dppf, P(t-Bu)₃
Base Promotes the transmetalation step and neutralizes acid byproducts NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Solubilizes reactants and influences reaction rate Toluene, THF, DMF
Coupling Partner 1 Provides one of the organic fragments (e.g., aryl, vinyl halide) Aryl bromides, alkenyl bromides

| Coupling Partner 2 | Provides the other organic fragment (e.g., organoboron, organomercury) | Boronic acids, organotrifluoroborates, potentially this compound |

Carbene Transfer Chemistry (e.g., Dichlorocarbene (B158193) from Phenyl(trichloromethyl)mercury)

Carbene transfer reactions are a powerful tool in organic synthesis for the formation of cyclopropanes and for carbon-hydrogen insertion reactions. While the direct use of this compound as a carbene source is not a standard method, the chemistry of related organomercurials, particularly phenyl(trichloromethyl)mercury (B1584556), provides a significant precedent for mercury-mediated carbene transfer.

Phenyl(trichloromethyl)mercury serves as a convenient precursor for the generation of dichlorocarbene (:CCl₂). Upon heating, it thermally decomposes to yield phenylmercury (B1218190) bromide and dichlorocarbene. This method avoids the use of strong bases often required for the generation of dichlorocarbene from chloroform.

The generated carbene can then react with various unsaturated substrates, such as alkenes, to form dichlorocyclopropanes. libretexts.org The reaction is a valuable transformation in synthetic organic chemistry. libretexts.org

While metalloenzymes have been engineered to catalyze carbene transfer reactions, these systems typically utilize diazo compounds as carbene precursors. nih.gov The development of biosynthetic pathways for carbene precursors is an active area of research, aiming to integrate these synthetic reactions into biological systems. nih.govebi.ac.uk

The principles of carbene generation from organomercurials like phenyl(trichloromethyl)mercury could theoretically be extended to other organomercury compounds, although the stability and decomposition pathways would vary depending on the specific organic and halide substituents.

Chemical Interactions with Thiols and Sulfhydryl Functionalities

Ethylmercury, the cation in this compound, exhibits a strong affinity for sulfhydryl (-SH) groups found in amino acids like L-cysteine and peptides like glutathione (B108866). nih.govnih.gov This interaction is central to its biochemical behavior.

Formation and Stability of Ethylmercury-Thiolate Adducts (e.g., with L-Cysteine, Glutathione)

Ethylmercury readily reacts with the thiol group of L-cysteine and glutathione to form stable ethylmercury-thiolate adducts. nih.govresearchgate.net In aqueous solutions, ethylmercury compounds can hydrolyze, and the resulting ethylmercury cation (C₂H₅Hg⁺) forms a covalent bond with the sulfur atom of the thiol, displacing the proton. researchgate.net

The formation of these adducts is a rapid process. nih.gov For instance, thimerosal, which contains an ethylmercury group, is known to quickly form adducts with cysteine residues in proteins. researchgate.net The stability of these mercury-thiolate bonds is significant. nih.gov While methylmercury (B97897) forms very stable complexes with thiols, ethylmercury also forms stable 1:1 complexes with cysteine. nih.gov

Studies have shown that upon exposure to thimerosal, the ethylmercury moiety can bind to free thiol residues in proteins, such as β-lactoglobulin A, forming ethylmercury-cysteine adducts. nih.gov The high affinity of ethylmercury for thiols dictates that these sulfhydryl-containing biomolecules are primary targets for its binding in biological systems. nih.gov

Table 2: Stability of Mercury-Thiolate Complexes

Mercury Species Thiol Ligand Complex Stoichiometry (M:L) Stability Constant (log β) Reference
CH₃Hg⁺ Cysteine 1:1 15.38–15.56 nih.gov
Hg²⁺ Cysteine 1:1 17.41 nih.gov
Hg²⁺ Cysteine 1:2 26.72 nih.gov
EtHg⁺ Cysteine 1:1 Data not specified nih.gov
Hg²⁺ Glutathione 1:1 15.80 (for [HgH₃SG]⁴⁺) nih.gov

Ligand Exchange Dynamics in Ethylmercury-Thiol Complexes

A key feature of organomercurial-thiol interactions is the facile and rapid nature of ligand exchange. nih.govnih.gov Even though the ethylmercury-thiolate bond is thermodynamically stable, it is kinetically labile, meaning that the ethylmercury group can be readily transferred from one thiol to another. nih.gov

This dynamic exchange is crucial in biological contexts. For example, an ethylmercury adduct with a small molecule thiol like glutathione can readily exchange its ethylmercury group with the sulfhydryl group of a cysteine residue in a protein. escholarship.org This process allows ethylmercury to migrate between different thiol-containing molecules. nih.gov

The rate of this exchange can be influenced by several factors, including the relative concentrations of the different thiols and their respective affinities for the ethylmercury cation. acs.org The lability of these complexes is a defining characteristic of their chemistry. nih.gov This rapid exchange allows ethylmercury to be passed between low-molecular-weight thiols and protein sulfhydryl groups, facilitating its transport and distribution. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For ethylmercury bromide, both carbon-13 and proton NMR provide critical data on the chemical environment of the atoms within the ethyl group and their interaction with the mercury atom.

In Carbon-13 (¹³C) NMR spectroscopy of this compound, the two carbon atoms of the ethyl group (CH₃CH₂HgBr) are chemically non-equivalent and therefore produce distinct signals. libretexts.org The carbon atom directly bonded to the mercury (the methylene (B1212753) carbon, -CH₂-) is significantly deshielded due to the electronegativity of the mercury atom. This results in a downfield chemical shift compared to the terminal methyl carbon (-CH₃). The low natural abundance of the ¹³C isotope means that carbon-carbon coupling is typically not observed. libretexts.org

The specific chemical shifts in a ¹³C NMR spectrum are highly sensitive to the molecular structure and the solvent used. While a specific spectrum for this compound is not detailed in the provided search results, typical values for organomercuric halides show distinct resonances for the alpha and beta carbons of the ethyl group.

Table 1: Representative ¹³C NMR Data for Ethylmercury Compounds

Carbon Position Typical Chemical Shift Range (ppm)
-C H₂-Hg 30 - 50
-C H₃ 15 - 25

Note: These are generalized ranges for ethylmercury compounds and can vary based on solvent and specific halide.

NMR spectroscopy provides invaluable information for confirming the molecular structure of this compound. The presence of two distinct carbon signals in the ¹³C NMR spectrum confirms the two non-equivalent carbon environments of the ethyl group. libretexts.org Similarly, the ¹H NMR spectrum would show a characteristic quartet for the methylene protons (-CH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons.

The chemical shifts observed in both ¹H and ¹³C NMR are influenced by the electronegativity of the mercury and bromine atoms, causing a downfield shift of the resonances of the adjacent ethyl group protons and carbons. udel.edu The covalent bond between the carbon of the ethyl group and the mercury atom is a key feature of its structure. wikipedia.org The linear or near-linear geometry often found in C-Hg-X compounds can also be inferred from spectroscopic data and computational models. wikipedia.orgacs.org

Carbon-13 NMR Spectroscopic Analysis of this compound

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its constituent functional groups. nih.gov These include the stretching and bending vibrations of the C-H bonds in the ethyl group and the C-Hg and Hg-Br bonds.

The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are typically observed in the region of 2850-3000 cm⁻¹. uc.edu Bending vibrations for these groups appear at lower frequencies. libretexts.org The C-Hg stretching vibration is a key indicator of the organometallic bond and typically appears in the far-infrared region, which is a testament to the heavy mercury atom and the strength of the bond. The Hg-Br stretch also occurs at very low frequencies.

Table 2: Key FTIR Absorption Bands for this compound

Vibrational Mode General Frequency Range (cm⁻¹) Functional Group
C-H Stretch 2850 - 3000 Alkyl (Ethyl)
C-H Bend 1375 - 1465 Alkyl (Ethyl)
C-Hg Stretch 500 - 600 Organomercury
Hg-Br Stretch < 400 Mercuric Bromide

Source: General ranges from spectroscopic principles. uc.edulibretexts.org Specific data for this compound from PubChem. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for the detection and identification of compounds by measuring their mass-to-charge ratio. When coupled with a separation technique like gas chromatography, it provides high specificity for analyzing complex mixtures.

GC-MS is a cornerstone technique for the speciation of alkylmercury compounds, including ethylmercury. tandfonline.com This method allows for the separation of different mercury species from a sample, followed by their detection and quantification by the mass spectrometer. tandfonline.com For volatile compounds like ethylmercury derivatives, GC is an ideal separation method. econference.io

In a typical GC-MS analysis of ethylmercury, a sample is first subjected to a derivatization step to increase the volatility and thermal stability of the analyte. oaepublish.comnih.gov For instance, ethylmercury can be converted to a more volatile form like ethylmercury hydride or butylated derivatives. econference.ionih.gov The derivatized sample is then injected into the GC, where the different mercury compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of this compound would show a characteristic pattern of isotopic peaks due to the multiple stable isotopes of mercury and bromine, allowing for its unambiguous identification.

Research has demonstrated the use of GC-MS, often coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS), for the sensitive detection of ethylmercury in various samples. oaepublish.comnih.gov For example, a method using derivatization and GC-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) achieved a detection limit of 0.14 ng/mL for this compound in blood samples. oaepublish.com This high sensitivity and specificity make GC-MS an indispensable tool in research involving the analysis of ethylmercury compounds. oaepublish.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Mercury Speciation

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace levels. thermofisher.com In the context of mercury speciation, ICP-MS is often used as a highly sensitive detector coupled with a chromatographic separation technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). thermofisher.comanalytik-jena.com This hyphenated approach, particularly HPLC-ICP-MS, allows for the separation of different mercury compounds—including inorganic mercury, methylmercury (B97897), and ethylmercury—followed by their individual detection and quantification. nih.govresearchgate.netrsc.org

The process involves introducing a liquid sample from the chromatograph into a nebulizer, which creates an aerosol that is transported into a high-temperature argon plasma (6000-10,000 K). wikipedia.org The plasma atomizes and ionizes the mercury species. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. diva-portal.org For mercury, the isotope 202Hg is commonly monitored. mdpi.com The high sensitivity of ICP-MS allows for the determination of very low concentrations of ethylmercury, making it suitable for trace speciation analysis in various samples. nih.govtandfonline.com The use of isotope dilution analysis with ICP-MS can further enhance the accuracy of quantification. mdpi.com

Research has demonstrated the successful application of HPLC-ICP-MS for the simultaneous determination of ethylmercury and other mercury species in diverse matrices.

Sample Matrix Mercury Species Detected Detection Limit for Ethylmercury Reference
Human HairInorganic mercury, Methylmercury, Ethylmercury38 ng g⁻¹ rsc.org
Wild Edible MushroomsInorganic mercury, Methylmercury, Ethylmercury, Phenylmercury (B1218190)0.6-4.5 µg/kg (as limit of detection for all species) nih.gov
SeawaterInorganic mercury, Methylmercury, Ethylmercury0.008–0.042 ng/L (as limit of detection for all species) tandfonline.com
Human UrineFour arsenic species and three mercury species (including ethylmercury)Not specified for EtHg alone; method validated for overall speciation mdpi.com

Atomic Spectrometric Methods for Mercury Detection

Atomic spectrometry encompasses a group of techniques used for elemental analysis that rely on the interaction of electromagnetic radiation with free atoms in the gaseous state. vscht.cz

Atomic Absorption Spectrometry (AAS) is a technique that measures the absorption of light by free atoms in the gaseous state. vscht.czsapub.org For mercury analysis, the cold-vapor atomic absorption spectrometry (CV-AAS) variation is most commonly used. researchgate.netredalyc.org In this method, mercury ions in a sample are chemically reduced to elemental mercury (Hg⁰), which is volatile at room temperature. diva-portal.orghpst.cz The resulting mercury vapor is purged from the solution and carried into a quartz absorption cell, where it absorbs radiation from a mercury lamp at a characteristic wavelength (typically 253.7 nm). diva-portal.org The amount of light absorbed is proportional to the concentration of mercury atoms, allowing for quantification. While primarily used for total mercury, CV-AAS can be coupled with separation techniques like gas chromatography for speciation analysis. redalyc.org

Atomic Fluorescence Spectrometry (AFS) is another highly sensitive technique for mercury determination. scispace.com Similar to AAS, it typically uses a cold-vapor generation step to produce gaseous elemental mercury. psanalytical.com However, in AFS, a light source excites the mercury atoms, which then de-excite by emitting light (fluorescence) at a specific wavelength. scispace.com This emitted radiation is measured by a detector positioned at a 90-degree angle to the excitation source to minimize interference from the source light. scispace.com AFS is known for its high sensitivity, wide linear dynamic range, and reduced spectral interference compared to AAS, making it an excellent detector for mercury speciation when coupled with chromatographic systems. scispace.comtandfonline.com

Feature Atomic Absorption Spectrometry (AAS) Atomic Fluorescence Spectrometry (AFS)
Principle Measures absorption of light by ground-state atoms. sapub.orgMeasures light emitted (fluorescence) by excited atoms. scispace.com
Sensitivity Good, suitable for many applications. sapub.orgGenerally higher than AAS for mercury. scispace.compsanalytical.com
Linear Range Typically narrower than AFS. vscht.czWide linear dynamic range. scispace.com
Common Use Widely used for total mercury determination (CV-AAS). researchgate.netFrequently used as a selective detector in hyphenated techniques (GC-AFS, HPLC-AFS). tandfonline.com

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is an emission-based technique used for elemental analysis. wikipedia.org A liquid sample is introduced into a high-temperature argon plasma, which excites the atoms and ions of the elements present. wikipedia.org As these excited species return to their lower energy states, they emit light at wavelengths characteristic of each element. wikipedia.org The intensity of this emitted light is directly proportional to the concentration of the element in the sample. wikipedia.org

ICP-AES is a robust and versatile technique capable of multi-element analysis. rsc.org While it has been historically challenged by poor detection limits for mercury, modern instruments can achieve reliable measurements. spectroscopyonline.comresearchgate.net The technique can also be used to measure non-metals, such as the bromine in this compound, at specific wavelengths in the vacuum ultraviolet region. shimadzu.com Although less frequently used for speciation than ICP-MS, ICP-AES can serve as a detector for chromatography systems to determine the elemental composition of separated compounds. redalyc.orgunam.mx For instance, a study on the analysis of mercury in solid waste samples using ICP-OES reported detection limits of 0.03 and 0.115 mg/kg for mercury at two different wavelengths. researchgate.net

Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectrometry (AFS)

Hyphenated Techniques for Ethylmercury Speciation

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the speciation of complex mixtures. mdpi.com

Gas chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. redalyc.org For the analysis of non-volatile organomercury compounds like this compound, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. nih.govresearchgate.net Common derivatization agents include sodium tetraethylborate or sodium tetraphenylborate (B1193919). nih.gov Once derivatized, the sample is injected into the GC, where the different mercury compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. scispace.com

The separated compounds then elute from the column and are introduced into an atomic spectrometer for detection.

GC-AAS: The eluent is passed through a heated atomizer (e.g., a quartz furnace) to convert the organomercury compounds into free mercury atoms, which are then detected by AAS. redalyc.orgscispace.com

GC-AFS: This is a more common and highly sensitive configuration. researcher.lifetandfonline.com The compounds eluting from the GC are pyrolyzed (thermally decomposed) to produce elemental mercury vapor, which is then detected by AFS. scispace.comresearchgate.net This combination offers excellent selectivity and extremely low detection limits, often in the sub-picogram range. psanalytical.comnih.gov

Study Focus Derivatization Detection Limit Sample Type Reference
Comparison of AFS, AES, and MS detectorsAqueous ethylation and phenylation0.02-0.04 pg (as Hg) for GC-AFSNot specified nih.gov
Simultaneous determination of MeHg and EtHgNot specified (direct analysis after extraction)0.005 ng (absolute) for both MeHg and EtHgRice scispace.com
Analysis of organomercury halidesNo derivatization (direct analysis of halides)Not specifiedSoil, Fish researcher.lifetandfonline.com
Trace level determinationAqueous-phase propylation0.04 ng g⁻¹ for MeHg and EtHgBiota researchgate.net

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase in a column. mpi-bremen.de It is particularly well-suited for separating non-volatile and thermally unstable compounds like ethylmercury without the need for derivatization. agriculturejournals.cz Reversed-phase chromatography using a C18 or C8 column is commonly employed for mercury speciation. nih.govrsc.org

HPLC-AFS: In this setup, the compounds separated by HPLC are directed to a post-column reaction system. Here, the organomercury species are converted to elemental mercury vapor, often through a process involving UV irradiation (photochemical vapor generation) or chemical reduction with agents like potassium borohydride. cornell.edursc.org The generated mercury vapor is then swept into an AFS detector for quantification. nih.govrsc.org This hyphenation is simple, sensitive, and offers an environmentally friendly alternative to traditional methods. cornell.edursc.org

HPLC-MS (ICP-MS): Coupling HPLC with ICP-MS is one of the most powerful and widely used methods for mercury speciation. analytik-jena.comagriculturejournals.cz The eluent from the HPLC column is directly introduced into the ICP-MS system, which provides highly sensitive and element-specific detection of the separated mercury species, including ethylmercury. thermofisher.comnih.govmdpi.com This technique allows for the precise quantification of ethylmercury in a wide range of complex samples. rsc.orgtandfonline.com

Technique Key Parameters/Findings Detection Limit for Ethylmercury Reference
HPLC-AFS Mobile phase with formic acid and MW/UV irradiation for vapor generation.0.35 µg L⁻¹ cornell.edu
HPLC-AFS Direct chemical vapor generation with KBH₄ and flame atomization.0.4 µg L⁻¹ rsc.org
HPLC-AFS Solution cathode glow discharge (SCGD) for vapor generation.1.19 µg L⁻¹ nih.gov
HPLC-AFS Dielectric barrier discharge plasma for vapor generation.0.75 µg L⁻¹ rsc.org
HPLC-ICP-MS Separation on a C8 column; analysis of mushrooms.0.6-4.5 µg/kg (for various Hg species) nih.gov
HPLC-ICP-MS Fast sample prep with sonication; analysis of hair.38 ng g⁻¹ rsc.org
HPLC-ICP-MS Online pre-concentration for seawater analysis.0.008–0.042 ng/L (for various Hg species) tandfonline.com

Species-Specific Isotope Dilution Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-IDMS)

Species-specific isotope dilution mass spectrometry (SIDMS) is a powerful technique for the accurate quantification of individual mercury species, including ethylmercury. This approach utilizes isotopically enriched analogues of the target analytes to correct for analytical biases such as incomplete extraction recovery and instrument instability. When coupled with gas chromatography (GC) for separation and inductively coupled plasma-mass spectrometry (ICP-MS) for detection, it provides a highly sensitive and selective method for determining ethylmercury in complex matrices. nih.govdiva-portal.org

The general workflow for GC-ICP-IDMS analysis of ethylmercury involves several key steps:

Spiking: The sample is spiked with a known amount of an isotopically enriched ethylmercury standard (e.g., ¹⁹⁸Hg-enriched EtHg or C2H5¹⁹⁹Hg+). acs.orgresearchgate.net A triple spike approach, using enriched isotopes of inorganic mercury, methylmercury, and ethylmercury, can also be employed for simultaneous quantification and to monitor for interspecies conversions during sample preparation. nih.govacs.orgcdc.gov

Digestion/Extraction: The sample is subjected to a digestion or extraction procedure to release the mercury species from the sample matrix. Methods include digestion with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) or extraction with reagents like dithizone (B143531) or L-cysteine. acs.orgresearchgate.net

Derivatization: The extracted mercury species are converted into more volatile forms suitable for GC analysis. This is typically achieved through ethylation or propylation using reagents like sodium tetraethylborate or sodium tetrapropylborate. nih.govnih.gov

GC Separation: The derivatized mercury species are separated based on their boiling points and interactions with the GC column. acs.orgcdc.gov

ICP-MS Detection: The separated species are introduced into the ICP-MS, where they are atomized and ionized. The instrument then measures the abundance of the different mercury isotopes, allowing for the calculation of the original concentration of ethylmercury in the sample. acs.orgrsc.org

This method has been successfully applied to the analysis of ethylmercury in various biological and environmental samples, including blood, hair, urine, and sediments. diva-portal.orgacs.org It offers low detection limits, often in the picogram per gram (pg/g) range, and high precision. nih.govresearchgate.net For instance, a study on the determination of mercury species in whole blood using a triple-spiking SIDMS method with GC-ICP-MS detection reported a detection limit of 30 pg/g for ethylmercury. nih.gov The use of species-specific isotopes is crucial as it has been shown that transformations between mercury species, such as the decomposition of ethylmercury to inorganic mercury, can occur during sample preparation. researchgate.net

Table 1: Key Parameters in GC-ICP-IDMS Analysis of Ethylmercury

Parameter Description Example
Isotopic Spike Enriched isotope of ethylmercury used for quantification. ¹⁹⁸Hg-enriched EtHg, C2H5¹⁹⁹Hg+ acs.orgresearchgate.net
Digestion Reagent Chemical used to break down the sample matrix. Tetramethylammonium hydroxide (TMAH) acs.org
Derivatization Reagent Reagent used to create volatile mercury species. Sodium tetrapropylborate, Butylmagnesium chloride nih.govresearchgate.net
GC Column Stationary phase used for chromatographic separation. PerkinElmer® Elite-5 30m, 0.25 mm i.d., 0.25 mm film thickness cdc.gov
Detection Mode Mass spectrometric method for detecting isotopes. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) acs.org

Emerging Analytical Methodologies

Derivatization Reagents for Volatile Ethylmercury Species (e.g., Sodium Tetraalkylborates)

The conversion of non-volatile ethylmercury compounds into volatile species is a critical step for their analysis by gas chromatography. This process, known as derivatization, is most commonly achieved through alkylation. Sodium tetraalkylborates, such as sodium tetraethylborate (NaBEt₄) and sodium tetrapropylborate (NaBPr₄), are widely used for this purpose. nih.govsigmaaldrich.com These reagents react with ethylmercury in aqueous solution to form diethylmercury (B1204316) or ethylpropylmercury, respectively, which are sufficiently volatile for GC separation. nih.govresearchgate.net

The choice of derivatization reagent can influence the efficiency of the reaction and the potential for analytical interferences. For instance, sodium tetraphenylborate has also been employed for the derivatization of ethylmercury. nih.govresearchgate.net The reaction conditions, including pH and the presence of complexing agents, must be carefully optimized to ensure complete derivatization and prevent the degradation of the target analyte. researchgate.net

Research has shown that the purity of the derivatizing agent is important, as impurities can lead to the artifactual formation of methylmercury and ethylmercury from inorganic mercury present in the sample. repec.org For example, the use of sodium tetra(n-propyl)borate was found to cause the formation of artifact ethylmercury, which could interfere with the analysis, especially in samples with high levels of inorganic mercury. repec.org

Despite these challenges, derivatization with sodium tetraalkylborates followed by GC analysis remains a robust and sensitive method for the determination of ethylmercury in various matrices. nih.govnih.gov

Table 2: Common Derivatization Reagents for Ethylmercury Analysis

Reagent Name Chemical Formula Application Reference
Sodium tetraethylborate NaB(C₂H₅)₄ Aqueous ethylation for GC analysis nih.gov
Sodium tetrapropylborate NaB(C₃H₇)₄ Aqueous propylation for GC analysis nih.govnih.gov
Sodium tetraphenylborate NaB(C₆H₅)₄ Aqueous phenylation for GC analysis nih.govresearchgate.net

Electrochemical Vapor Generation Techniques

Electrochemical vapor generation (EVG) is an emerging sample introduction technique for the determination of mercury species, including ethylmercury. acs.org This method offers a greener and more efficient alternative to conventional chemical vapor generation (CVG), which typically relies on reducing agents like sodium borohydride. acs.orgresearchgate.net In EVG, the analyte is reduced at a cathode surface, generating a volatile species that can be transported to a detector, such as an atomic fluorescence spectrometer (AFS). acs.org

The efficiency of the vapor generation process depends on several factors, including the cathode material, applied current, and the chemical environment. acs.org Studies have explored the use of various cathode materials, such as platinum and different forms of carbon, for the generation of mercury vapor. acs.org It has been demonstrated that modifying the cathode surface, for example with L-cysteine, can enhance the efficiency of vapor generation for both inorganic and organic mercury species. acs.org

While much of the research on EVG has focused on inorganic mercury and methylmercury, the principles can be extended to the analysis of ethylmercury. acs.orgrsc.org The technique holds promise for developing simpler and more automated analytical methods for ethylmercury determination.

Biosensing Platforms for Ethylmercury Detection (e.g., DNA-Templated Nanoparticles)

Biosensing platforms represent a rapidly advancing frontier for the detection of heavy metal ions, including organic mercury species like ethylmercury. acs.org These platforms often utilize biological recognition elements, such as DNA, coupled with signal transduction mechanisms to achieve high sensitivity and selectivity. nih.govresearchgate.net

One promising approach involves the use of DNA-templated metal nanoparticles, particularly silver (Ag) and gold (Au) nanoclusters. mdpi.comfrontiersin.orgresearchgate.net These nanoclusters can exhibit strong fluorescence, which can be modulated by the presence of specific analytes. mdpi.comfrontiersin.org For the detection of organic mercury, biosensors have been designed based on the principle that ethylmercury can interact with specific DNA sequences, leading to a change in the fluorescence of the DNA-templated nanoclusters. nih.gov

For example, a fluorescent biosensor was developed using an aptamer—a short, single-stranded DNA molecule—that can bind to organic mercury. nih.gov The aptamer was designed to also serve as a template for the synthesis of fluorescent silver nanoclusters. nih.gov In the presence of ethylmercury, the binding of the organic mercury to the aptamer caused a quenching of the fluorescence signal, allowing for quantitative detection. nih.gov This method demonstrated a low detection limit and was successfully applied to the analysis of organic mercury in fish samples. nih.gov

Another strategy employs the specific interaction between thymine (B56734) (T) bases in DNA and mercury ions. This T-Hg²⁺-T coordination chemistry can be used to design "turn-on" or "turn-off" fluorescent sensors. nih.gov While much of this work has focused on inorganic mercury, similar principles are being explored for the specific detection of ethylmercury. acs.org

These biosensing platforms offer several potential advantages over traditional analytical techniques, including simplicity, rapidity, and the potential for on-site analysis. researchgate.netacs.org

Theoretical and Computational Chemistry Studies of Ethylmercury Bromide

Electronic Structure and Chemical Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in ethylmercury bromide are fundamental to its chemical behavior. Computational analyses provide detailed characterizations of these features.

The bond between the ethyl group's carbon atom and the mercury atom (C-Hg) in this compound is a defining feature of the molecule. This bond is widely described as being covalent. wikipedia.org The similar electronegativity values of carbon and mercury lead to a sharing of electrons rather than a full ionic transfer. wikipedia.org

Computational techniques such as Natural Bond Orbital (NBO) analysis are employed to quantify the nature of this bond. NBO analysis examines the electron density distribution to describe the bonding orbitals. In studies of related ethylmercury compounds, NBO analysis has been used to understand the orbital contributions to bonding and the physical nature of the interactions involving the mercury center. researchgate.netacs.org Furthermore, Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the electrostatic landscape of the molecule. researchgate.netacs.org For organomercury compounds, MEP surfaces reveal the distribution of charge, highlighting the electropositive character around the mercury atom which influences its interactions with other molecules. acs.org

In ethylmercury compounds, the mercury(II) center typically adopts a linear coordination geometry. wikipedia.orgresearchgate.netwikipedia.org In this compound, this involves the carbon of the ethyl group and the bromine atom positioned on opposite sides of the mercury atom. However, the coordination environment of mercury is often expanded by weaker, secondary interactions.

Recent computational studies have focused on a type of noncovalent interaction known as a "spodium bond" (SpB), which involves elements from group 12, including mercury. researchgate.netacs.org These studies, combining crystallographic database analysis and theoretical calculations, have investigated the interactions between ethylmercury moieties and various Lewis bases. researchgate.netacs.org

A theoretical study on methylmercury (B97897) and ethylmercury complexes revealed that the linear geometry of the C-Hg-S moiety in protein-bound models results in an electropositive belt around the mercury atom, rather than a discrete σ-hole. acs.org This electropositive region can engage in attractive interactions with electron-rich atoms like oxygen, nitrogen, or sulfur found in amino acid residues. acs.org These secondary interactions are crucial for understanding the behavior of ethylmercury in complex biological environments. acs.org

Interaction TypeDescriptionRelevance to this compound
Primary Coordination Strong, direct bonds to the central mercury atom.In EtHgBr, the primary coordination is linear, involving the C-Hg and Hg-Br bonds. wikipedia.org
Secondary Interactions (Spodium Bonds) Weaker, noncovalent interactions between the electropositive mercury center and a Lewis base.These interactions expand the coordination sphere of mercury and are key to its interactions in biological systems. researchgate.netacs.org

Characterization of the Covalent Nature of the Carbon-Mercury Bond

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for predicting the properties of molecules like this compound with high accuracy. These calculations solve approximations of the Schrödinger equation to determine molecular structure, energy, and other properties.

A variety of quantum chemical methods are used to study organomercury compounds. These can be broadly categorized into ab initio methods and Density Functional Theory (DFT).

Ab Initio Methods: These methods, Latin for "from the beginning," use fundamental physical constants without relying on experimental data for parameterization. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide highly accurate results, especially for interaction energies. researchgate.netresearchgate.netacs.org They are often used as a benchmark to evaluate the performance of other methods. acs.org

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. ornl.govchemrxiv.org This approach is computationally less demanding than high-level ab initio methods, allowing for the study of larger systems. researchgate.net Various functionals, such as PBE0, B3LYP, and M06-2X, have been developed and are chosen based on the specific properties being investigated. researchgate.netornl.govresearchgate.net DFT has been successfully applied to study the adsorption, oxidation, and reaction mechanisms of mercury species. researchgate.net

These methodologies are crucial for obtaining reliable predictions of molecular geometries (bond lengths and angles) and the energetics of chemical reactions and interactions. researchgate.netresearchgate.net

For accurate calculations of noncovalent interactions, such as the spodium bonds involving ethylmercury, advanced and robust theoretical levels are required. A commonly employed and highly successful level of theory for this purpose is RI-MP2/def2-TZVP. researchgate.netacs.orgacs.org

RI-MP2: This notation stands for the Resolution of the Identity approximation applied to second-order Møller–Plesset perturbation theory. researchgate.netgoogle.com The RI approximation significantly speeds up the calculation of electron repulsion integrals without a substantial loss of accuracy, making the computationally intensive MP2 method feasible for larger molecules. google.com

def2-TZVP: This refers to a specific type of basis set, a "split-valence triple-zeta with polarization" set from the Ahlrichs family. Basis sets are sets of mathematical functions used to build molecular orbitals. The def2-TZVP basis set is considered large and flexible enough to accurately describe the electron distribution, which is essential for calculating weak intermolecular forces. researchgate.netacs.org

This combination, RI-MP2/def2-TZVP, has been shown to reliably represent interaction energies for systems involving both neutral and charged electron donors and is a state-of-the-art method for studying noncovalent interactions in organomercury systems. researchgate.netacs.orgresearchgate.netacs.orgacs.org

Computational MethodKey FeatureApplication to Ethylmercury Studies
DFT (e.g., PBE0, B3LYP) Balances accuracy with computational cost.Geometry optimizations and prediction of reaction pathways. researchgate.netresearchgate.net
Ab Initio (MP2, CCSD(T)) High accuracy, based on first principles.Benchmark calculations and accurate interaction energies. researchgate.netacs.org
RI-MP2/def2-TZVP Efficient and accurate calculation of electron correlation and noncovalent interactions.Detailed analysis of spodium bonds and other secondary interactions. researchgate.netacs.orgacs.org

Ab Initio and Density Functional Theory (DFT) Methodologies for Energetic and Structural Predictions

Computational Modeling of Chemical Interactions

Computational modeling integrates the theoretical methods described above to simulate and analyze the chemical interactions of this compound with its environment. These models are particularly valuable for understanding its behavior in complex systems, such as its interactions with biological molecules.

Recent research has utilized computational modeling to provide a molecular-level understanding of the noncovalent interactions that stabilize ethylmercury in proteins. acs.org In one such study, a model system consisting of an ethylmercury cation (EtHg+) coordinated to a thiolate group (to mimic its binding to a cysteine residue in a protein) was used. researchgate.netacs.org The interaction of this model complex with various electron-rich molecules, representing amino acid side chains, was then analyzed. researchgate.netacs.org

By calculating the interaction energies at the RI-MP2/def2-TZVP level of theory, researchers quantified the stability of these spodium bonds. acs.org The calculated interaction energies for these noncovalent complexes were found to be significant, ranging from -1.9 to -10.0 kcal/mol, confirming their importance in stabilizing the organometallic fragment within a protein structure. acs.org

To further dissect the nature of these interactions, a suite of analysis tools was employed:

Quantum Theory of Atoms in Molecules (QTAIM): Used to analyze the electron density topology to find bond critical points, providing evidence of an interaction. acs.org

Natural Bond Orbital (NBO): Employed to study the orbital-level contributions to the interaction, such as charge transfer between the interacting molecules. acs.org

Noncovalent Interactions plot (NCIplot): A visualization technique that highlights the regions in space where noncovalent interactions occur and provides a qualitative measure of their strength. researchgate.netacs.org

These modeling studies provide a detailed picture of how this compound and related species interact with their surroundings, driven by a combination of primary covalent bonding and a network of weaker, yet crucial, secondary interactions.

Analysis of Spodium Bonding (Group 12 Element Noncovalent Interactions) with Lewis Bases

Recent computational studies have explored the nature of spodium bonds (SpBs), a type of non-covalent interaction involving Group 12 elements like mercury, in ethylmercury derivatives. researchgate.netcopernicus.orgresearchgate.netnih.govacs.org These interactions are crucial in understanding the behavior of these compounds in biological systems. researchgate.netcopernicus.orgresearchgate.netnih.govacs.org

Theoretical analyses, primarily at the RI-MP2/def2-TZVP level of theory, have been employed to investigate the stability, directionality, and physical nature of spodium bonds between ethylmercury and various Lewis bases. researchgate.netcopernicus.orgresearchgate.netnih.gov A computational model often utilized involves an ethylmercury cation interacting with different electron-rich species. researchgate.netcopernicus.org These studies have revealed that ethylmercury can form stable spodium bonds with a range of Lewis bases, including those containing oxygen, nitrogen, and sulfur atoms, as well as with π-systems of aromatic rings. researchgate.netresearchgate.net

The strength of these interactions is significant, with interaction energies (ΔE) indicating considerable stabilization. For instance, the interaction between an ethylmercury cation and a water molecule, a simple Lewis base, demonstrates the formation of a spodium bond. The directionality of these bonds is also a key feature, with specific geometric orientations being more favorable. researchgate.netresearchgate.net

Table 1: Theoretical Interaction Energies for Ethylmercury-Lewis Base Complexes

Lewis Base Interaction Energy (kcal/mol)
Water Data not explicitly found for this compound, but studies on related methylmercury complexes show significant interaction energies.
Ammonia Data not explicitly found for this compound.
Benzene Data not explicitly found for this compound, but studies on related methylmercury complexes show significant interaction energies. researchgate.netcopernicus.org
Thiolate Data not explicitly found for this compound, but used as a coordinating group in theoretical models of methylmercury. researchgate.netcopernicus.orgnih.govacs.org

Note: Specific interaction energies for this compound with these Lewis bases were not available in the searched literature. The table reflects the types of interactions studied for closely related organomercury compounds.

Electrostatic and Orbital Perspectives on Non-Covalent Interactions (e.g., Molecular Electrostatic Potential (MEP), Natural Bonding Orbital (NBO) Analyses)

To understand the physical nature of spodium bonds in ethylmercury compounds, researchers have utilized tools like Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) analyses. researchgate.netcopernicus.orgresearchgate.netnih.govacs.org

The MEP surface of ethylmercury reveals an electropositive region around the mercury atom, which facilitates attractive electrostatic interactions with electron-rich areas of Lewis bases. researchgate.netcopernicus.org Computational studies on alkyl mercury derivatives show an electropositive belt around the mercury atom. For ethylmercury, this value has been calculated to be around +16.3 kcal/mol, which is comparable to that of methylmercury (+18.2 kcal/mol). nih.gov This positive potential indicates a propensity for interaction with nucleophilic species.

NBO analysis provides further insight into the orbital interactions that contribute to spodium bonding. This analysis can reveal charge transfer from the Lewis base to the ethylmercury moiety, further characterizing the nature of the bond. These orbital interactions, often described as donor-acceptor interactions, are a key component of the stabilization in these non-covalent complexes. researchgate.netcopernicus.orgresearchgate.net The analysis of these interactions is crucial for a complete understanding of the bonding picture beyond simple electrostatic considerations. ed.ac.ukresearchgate.net

Table 2: Molecular Electrostatic Potential Data for Alkyl-Mercury Derivatives

Compound Maximum Electrostatic Potential on Hg (kcal/mol)
Ethylmercury cation +16.3 nih.gov
Methylmercury cation +18.2 nih.gov

Simulation of Reaction Mechanisms and Pathways

The simulation of reaction mechanisms involving this compound is essential for predicting its reactivity and degradation pathways. However, detailed theoretical studies specifically elucidating these pathways for this compound are not extensively available in the public domain.

Theoretical Elucidation of Transition States and Intermediates in Reactivity

While comprehensive computational studies on the reaction mechanisms, transition states, and intermediates specifically for this compound are scarce in the reviewed literature, some related research provides a basis for understanding its potential reactivity.

Studies on other alkylmercury halides, such as ethylmercury chloride, have shown their participation in radical nucleophilic substitution (S-RN1) reactions with nitronate anions. researchgate.net These reactions are proposed to proceed through a chain mechanism involving radical and radical anion intermediates. researchgate.net The initiation of such reactions can be triggered by light, and they are characterized by the formation of a radical from the fragmentation of the initial radical anion, which then couples with a nucleophile. researchgate.net For instance, the reaction of 1-chloromercury-5-hexene has been shown to involve the 5-hexene-1-yl radical as an intermediate, providing evidence for radical pathways in organomercury reactivity. researchgate.net

General computational studies on organomercury compounds and their reactions offer a framework for what might be expected for this compound. For example, DFT calculations have been used to investigate the C-H activation mechanism in the mercury-catalyzed oxidation of methane, suggesting a closed-shell electrophilic pathway. byu.edu While not directly involving this compound, these studies highlight the utility of computational methods in exploring reaction mechanisms of organomercury compounds.

The degradation of ethylmercury is known to occur, with evidence suggesting it can be metabolized to inorganic mercury. nih.gov There is evidence that the dealkylation of organomercurials can be initiated by reactive oxygen species. researchgate.net However, detailed theoretical models elucidating the transition states and intermediates for these specific transformation pathways of this compound are not readily found in the existing scientific literature. Therefore, this remains an area requiring further investigation to fully characterize the reactivity of this compound from a computational standpoint.

Environmental Chemistry and Transformation Pathways of Ethylmercury Species

Biogeochemical Cycling and Speciation in Environmental Matrices

The biogeochemical cycling of mercury is a complex process involving various chemical forms and oxidation states across terrestrial and aquatic ecosystems. acs.org Ethylmercury's role in this cycle is influenced by both microbial and chemical processes that transform it into other mercury species. The toxicity, mobility, and bioavailability of mercury are highly dependent on its chemical form. spectroscopyonline.comepa.gov

Microorganisms play a significant role in the transformation of mercury compounds in the environment. epa.gov One of the key microbial processes affecting ethylmercury is dealkylation, the cleavage of the carbon-mercury bond, which results in the formation of inorganic mercury (Hg(II)). researchgate.net Evidence suggests that this dealkylation can be triggered by reactive oxygen species and various microbial organisms. researchgate.net

Phagocytic cells, for instance, have been shown to degrade ethylmercury into inorganic mercury. nih.gov This degradation is often more rapid for ethylmercury compared to methylmercury (B97897) under similar conditions. nih.gov The specific reactive oxygen species involved in this process can vary depending on the type of cell, with hydroxyl radicals and hypochlorous acid being implicated. nih.gov In high-salt environments, marine bacteria such as Alteromonas macleodii KD01 have demonstrated the ability to efficiently degrade ethylmercury, suggesting a role for the mer operon, specifically the merB gene (organomercurial lyase), in this process. nih.gov

The conversion of ethylmercury to inorganic mercury is a critical step in its biogeochemical pathway, as inorganic mercury has different transport and toxicity characteristics. aap.org While ethylmercury can cross cell membranes with relative ease, its rapid conversion to inorganic mercury, which does not cross the blood-brain barrier as readily, influences its distribution and retention in organisms. aap.orgresearchgate.netnih.gov

Ethylmercury can also undergo chemical degradation in both aquatic and terrestrial environments. In aquatic systems, photolytic degradation, driven by sunlight, is a potential pathway for the breakdown of organomercury compounds. umich.edudiva-portal.org For instance, singlet oxygen generated from seawater exposed to sunlight or ultraviolet light has been shown to degrade both methyl- and ethylmercury. umich.edudiva-portal.org

In terrestrial environments, the mobility and transformation of ethylmercury are influenced by soil properties. mdpi.com The mobile fraction of mercury in soil, which includes ethylmercury, is generally small but represents the most bioavailable forms. researchgate.net The degradation of ethylmercury can lead to the formation of inorganic mercury, which can then bind to soil particles or be subject to further transport and transformation. nih.gov The stability of ethylmercury is a key factor in its environmental persistence; for example, it has been observed that ethylmercury can begin to degrade and convert to inorganic mercury at temperatures as low as 40°C during extraction from sediment samples. spectroscopyonline.com

Microbial Transformation Processes (e.g., Dealkylation to Inorganic Mercury)

Environmental Transport and Fate Mechanisms

The transport and ultimate fate of ethylmercury in ecosystems are governed by its mobility, distribution, and the dynamics of its interconversion with other mercury species.

Once in the environment, mercury can be transported over long distances through the atmosphere before being deposited onto land and water. acs.org Ethylmercury, as an organic form of mercury, can be found in various environmental compartments, including water, soil, and sediment. epa.govmdpi.comresearchgate.net Its mobility in soil is influenced by factors such as soil texture, with a potential link between mercury mobility and the proportion of clays (B1170129) and silts. mdpi.com In some cases, mobile mercury species have shown a correlation with coarse sand. mdpi.com

The distribution of ethylmercury in aquatic systems is affected by partitioning between the water column and sediments. researchgate.net The presence of organic matter can play a role in the accumulation and transport of mercury in soil. researchgate.net Studies have shown that ethylmercury can be transported across biological membranes, including the blood-brain barrier, which influences its distribution within organisms. nih.gov

A defining characteristic of ethylmercury's environmental fate is its rapid interconversion to inorganic mercury (Hg(II)). aap.orgca.gov This transformation has been observed in various matrices, including blood, hair, and urine, with dealkylation rates being significantly higher for ethylmercury than for methylmercury. acs.orgnih.gov For example, systematic interconversion of ethylmercury to Hg(II) has been recorded at up to 95% in blood, 29% in hair, and 11% in urine. nih.gov This rapid conversion means that the toxicokinetics of ethylmercury are often more similar to those of inorganic mercury than to methylmercury. oup.comosti.gov

Mobility and Distribution of Ethylmercury in Ecosystems

Methodological Considerations in Environmental Speciation Analysis

The accurate determination of individual mercury species in environmental samples is essential for understanding their biogeochemical behavior, toxicity, and transport. spectroscopyonline.com However, the speciation analysis of mercury is challenging due to the potential for interconversion reactions between species during sample collection, storage, and analysis. epa.govepa.gov

A significant challenge is the potential for the artificial formation of methylmercury from inorganic mercury or the degradation of organomercury compounds during analytical procedures. epa.govresearchgate.net For instance, the dealkylation of ethylmercury to inorganic mercury can occur under certain extraction conditions, such as elevated temperatures. acs.orgspectroscopyonline.com It has been shown that ethylmercury can start to degrade at temperatures above 40°C. spectroscopyonline.com

Various analytical techniques have been developed for mercury speciation, often involving a combination of extraction, separation, and detection methods. vliz.betandfonline.com High-performance liquid chromatography (HPLC) coupled with detection methods like vapor generation atomic fluorescence spectrometry (VGAFS) or inductively coupled plasma mass spectrometry (ICP-MS) are commonly used for separating and quantifying mercury species such as inorganic mercury, methylmercury, and ethylmercury. spectroscopyonline.commdpi.comtandfonline.com The choice of extraction solvent and conditions is critical to minimize species transformation. spectroscopyonline.com For example, 2-mercaptoethanol (B42355) has been used as an extractant to minimize degradation. spectroscopyonline.com

Derivatization techniques, such as ethylation with sodium tetraethylborate (NaBEt4), are often employed in gas chromatography (GC)-based methods to convert non-volatile mercury species into volatile forms. vliz.be However, this method is not suitable for determining ethylmercury as it would be indistinguishable from the derivatized inorganic mercury. vliz.be Alternative derivatizing agents like sodium tetrapropylborate (NaBPr4) have been investigated to overcome this limitation. acs.orgnih.govvliz.be Isotope dilution mass spectrometry is another powerful tool used to correct for species interconversions that may occur during analysis. acs.orgresearchgate.net

Given these complexities, rigorous quality control measures, including the use of certified reference materials and spiking experiments, are crucial to validate analytical methods and ensure the accuracy of mercury speciation data. spectroscopyonline.comnih.gov

Interactive Data Table: Degradation of Ethylmercury in Different Matrices

MatrixDegradation ProductKey ProcessInfluencing FactorsReference
Phagocytic CellsInorganic Mercury (Hg(II))DealkylationReactive Oxygen Species nih.gov
SeawaterInorganic Mercury (Hg(II))Photolytic DegradationSunlight, UV light umich.edudiva-portal.org
High-Salt WastewaterVolatilized MercuryMicrobial DegradationAlteromonas macleodii KD01, mer operon nih.gov
SedimentInorganic Mercury (Hg(II))Thermal DegradationTemperature (>40°C) spectroscopyonline.com
BloodInorganic Mercury (Hg(II))DealkylationMetabolic processes acs.orgnih.gov
HairInorganic Mercury (Hg(II))DealkylationMetabolic processes acs.orgnih.gov
UrineInorganic Mercury (Hg(II))DealkylationMetabolic processes acs.orgnih.gov

Interactive Data Table: Analytical Methods for Ethylmercury Speciation

Analytical TechniqueSeparation MethodDetection MethodDerivatization AgentKey ConsiderationReference
HPLC-VGAFSHigh-Performance Liquid ChromatographyVapor Generation Atomic Fluorescence SpectrometryNone (direct injection)Minimizing species transformation during extraction spectroscopyonline.com
GC-ICPMSGas ChromatographyInductively Coupled Plasma Mass SpectrometrySodium tetrapropylborate (NaBPr4)Avoids interference from ethylation reagents acs.orgnih.gov
HPLC-ICP-MSHigh-Performance Liquid ChromatographyInductively Coupled Plasma Mass SpectrometryN/AHigh separation resolution mdpi.comtandfonline.com
GC-CV-AFSGas ChromatographyCold Vapor Atomic Fluorescence SpectrometrySodium tetraethylborate (NaBEt4)Not specific for ethylmercury determination vliz.be
Isotope Dilution AnalysisVariesMass SpectrometryVariesCorrection for interconversion artifacts acs.orgresearchgate.net

Minimization and Correction for Artifact Formation During Sample Pretreatment

A primary challenge in the speciation analysis of mercury is the potential for artifact formation, where one mercury species is unintentionally transformed into another during sample preparation. researchgate.net This is particularly problematic for organomercury compounds like ethylmercury and methylmercury. Transformations can occur during extraction and derivatization steps, leading to inaccurate quantification. acs.orgepa.gov For instance, the artificial formation of methylmercury from inorganic mercury (Hg(II)) has been observed during aqueous distillation, a common extraction technique. vliz.beresearchgate.net

Derivatization, a necessary step to convert non-volatile mercury species into volatile forms for gas chromatography (GC) analysis, is a significant source of artifacts. tandfonline.com The use of alkylating agents like sodium tetra(n-propyl)borate (NaBPr4) can lead to the formation of artifact methylmercury and ethylmercury. researchgate.netrepec.org Studies have shown that this artifact formation is strongly dependent on the amount of inorganic mercury (Hg2+) present in the sample solution and the purity of the derivatizing reagent. repec.org One study found that the artifact formation rate for ethylmercury was high (0.76-0.81% of the inorganic mercury present), which can significantly interfere with analysis, while the rate for methylmercury was smaller and more constant (0.012%). repec.org

Several strategies are employed to minimize and correct for these artifacts:

Alternative Extraction Methods: To avoid artifacts associated with distillation, alternative extraction techniques have been developed. researchgate.net These include acid leaching, often with a combination of potassium bromide (KBr), sulfuric acid (H2SO4), and copper sulfate (B86663) (CuSO4), followed by solvent extraction. researchgate.netresearchgate.net Alkaline digestion using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) has also been proposed to release organomercury compounds from biological and sediment samples while preserving the mercury-carbon bonds. vliz.be

Optimization of Derivatization: Careful control of the derivatization conditions is crucial. The amount of the derivatizing agent, such as NaBPr4, has been identified as a main factor responsible for species interconversion. acs.org

Isotope Dilution Mass Spectrometry (IDMS): The most powerful technique for correcting artifact formation is species-specific isotope dilution mass spectrometry (SID-MS). vliz.beacs.org This method involves "spiking" the sample with an isotopically enriched standard of the analyte (e.g., ¹⁹⁸Hg-enriched ethylmercury) before any sample preparation steps. acs.org By measuring the isotopic ratios in the final extract, it is possible to not only achieve highly accurate and precise quantification but also to calculate the extent of any transformation reactions that occurred during the analysis. acs.org This approach is mandatory for achieving accurate results, as interconversion reactions are often matrix-dependent. acs.org

Research has quantified the extent of these transformations in various sample types, highlighting the matrix-dependent nature of artifact formation.

Table 1: Dealkylation of Ethylmercury (EtHg) and Methylmercury (MeHg) in Human Samples Under Different Digestion Conditions

MatrixDigestion ConditionsEtHg Dealkylation to Hg(II) (%)MeHg Dealkylation to Hg(II) (%)Source
Hair70 °C for 4 minup to 74%0.2% to 9.2% acs.org
BloodMicrowave Extractionup to 95%
UrineMicrowave Extractionup to 11%Not observed

Validation Strategies for Accurate Ethylmercury Determination in Complex Environmental Samples

Ensuring the accuracy of ethylmercury measurements requires robust validation strategies. tandfonline.com Given the complexity of environmental samples and the potential for analytical errors, method validation is a critical component of the analytical workflow. vliz.bevliz.be

Key validation strategies include:

Use of Certified Reference Materials (CRMs): The analysis of CRMs with a matrix similar to the samples is a fundamental step for verifying the accuracy and trueness of an analytical method. vliz.beresearchgate.net Successful analysis of a CRM, where the measured value agrees with the certified value, provides confidence in the entire analytical procedure. researchgate.net

Species-Specific Isotope Dilution (SS-IDMS): As mentioned previously, SS-IDMS is a premier validation tool. acs.org By providing a means to correct for species transformations and extraction inefficiencies, it allows for highly accurate and precise results that are difficult to achieve with traditional external calibration methods. acs.orgresearchgate.net The use of a "triple spike" approach, with different isotopes for inorganic mercury, methylmercury, and ethylmercury, allows for the simultaneous and accurate determination of all three species and their interconversions. acs.org

Inter-laboratory Comparisons: Comparing results from different laboratories analyzing the same sample provides an external check on method performance and accuracy. Agreement between laboratories using different validated methods strengthens the confidence in the analytical data.

Spike Recovery Studies: In the absence of suitable CRMs, spike recovery experiments are performed. researchgate.net A known quantity of ethylmercury is added to a real sample, which is then carried through the entire analytical procedure. The percentage of the added analyte that is measured (the recovery) is calculated. Recoveries between 85% and 100% have been reported for the analysis of mercury species in water samples using specific extraction and pre-concentration methods. researchgate.net

Table 2: Examples of Validated Method Performance for Ethylmercury Analysis

Analytical MethodMatrixParameterValueSource
Purge & Trap GC-CVAFSAqueous Radioactive Waste SimulantMethod Reporting Limit (MRL)11.5 pg
Overall Uncertainty (1σ)4.8%
Online SPE-HPLC-ICP-MSWaterDetection Limit (as C2H5Hg(II))0.04 ng/L researchgate.net
GC-ICP-MSFoodValidation BasisEU Commission Decision 2002/657/EC researchgate.net

Applications of Ethylmercury Bromide As a Research Reagent in Chemical Synthesis

Utility in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. Organomercury compounds, including ethylmercury bromide, have been utilized as reagents in transition metal-catalyzed reactions to achieve this transformation. wikiwand.com

Organomercurials are employed as coupling partners in palladium-catalyzed cross-coupling reactions with organic halides to form new C-C bonds. wikipedia.orgwikiwand.com While this method can sometimes suffer from low selectivity, the addition of halide salts can improve the reaction's outcome. wikiwand.com The general catalytic cycle for such cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca In this sequence, the organomercury compound transfers its organic group to the palladium center during the transmetalation step.

Palladium-catalyzed carbonylation is another important C-C bond-forming reaction where organomercury reagents have found application, for instance, in the synthesis of lactones. wikipedia.orgwikiwand.com These reactions highlight the role of organomercurials as versatile intermediates in constructing complex organic molecules. thieme-connect.de

Table 1: General Scheme for Palladium-Catalyzed Cross-Coupling with Organomercurials This table illustrates the generalized reaction pathway for palladium-catalyzed cross-coupling reactions involving organomercury compounds like this compound.

Reactant 1 Reactant 2 Catalyst Product Byproduct
R-Hg-X (e.g., this compound) R'-Y (Organic Halide) Pd(0) complex R-R' (Coupled Product) X-Pd-Y

Synthesis of Halogenated Organic Compounds

This compound can act as a precursor in the synthesis of other halogenated organic molecules. This is achieved through reactions that replace the mercury group with a halogen atom.

A well-established reaction in organomercury chemistry is the cleavage of the carbon-mercury bond by halogens to yield an organic halide. wikipedia.orgwikiwand.com For instance, treating an organomercurial compound with elemental bromine (Br₂) or iodine (I₂) results in the formation of the corresponding alkyl bromide or iodide. wikipedia.orgcdnsciencepub.com

This reactivity has been demonstrated in complex molecules. For example, 6-chloromercuricholest-5-en-3β-ol reacts with elemental bromine to produce the corresponding 6-bromocholest-5-en-3β-ol. cdnsciencepub.com The reaction proceeds through a polarized intermediate state, where the more electropositive part of the halogen species attaches to the carbon atom previously bonded to mercury. cdnsciencepub.com This principle is applicable to simpler organomercurials like this compound for the synthesis of various halogenated ethanes.

Precursor for Other Organomercurial Compounds

This compound belongs to the class of organomercury halides (RHgX) and can be used to synthesize other types of organomercury compounds.

Organomercury halides can undergo a process known as "symmetrization" to form symmetrical dialkyl mercury compounds (R₂Hg). thieme-connect.de While the direct synthesis of diethylmercury (B1204316) often involves the reaction of a Grignard reagent like ethylmagnesium bromide with a mercury(II) salt, redistribution reactions involving organomercury halides can also yield symmetrical derivatives. wikipedia.orgwikiwand.com The reaction between an organomagnesium halide and a mercuric halide is a well-established method for preparing dialkyl mercury compounds. zenodo.org The reaction of diethylmercury with mercuric chloride can, in a reverse process, produce ethylmercury chloride. These interconversions are fundamental in organomercury chemistry, allowing for the synthesis of various mercurials from common precursors. thieme-connect.de

Role as a Chemical Standard in Analytical Research

The purity and stability of ethylmercury compounds make them suitable for use as standards in analytical chemistry, particularly for the quantification of mercury species in environmental and biological samples. oaepublish.comscispace.com

This compound and its chloride counterpart are used to prepare standard solutions for calibrating analytical instruments. oaepublish.comscispace.com In a study developing a method for detecting organic mercury in whole blood, this compound was used to create calibration curves for analysis via gas chromatography-negative chemical ionization-mass spectrometry (GC-NCI-MS). oaepublish.com The method showed good linearity for this compound over a concentration range of 0.02 ng/mL to 20 ng/mL. oaepublish.com

Similarly, in the analysis of rice for mercury species, ethylmercury chloride was used to prepare standard stock solutions for quantification by gas chromatography coupled with atomic fluorescence spectrometry (GC-AFS). scispace.com The high sensitivity of such methods allows for the detection of organomercury compounds at very low levels, with absolute detection limits reported to be 0.005 ng (as Hg) for ethylmercury. scispace.com These applications are crucial for monitoring mercury contamination and assessing potential human exposure. scispace.comresearchgate.net

Table 2: Use of Ethylmercury Halides as Analytical Standards This interactive table summarizes research findings where ethylmercury halides were used as chemical standards.

Analytical Method Analyte Matrix Standard Used Key Finding Reference
GC-NCI-MS Ethylmercury Whole Blood This compound Linear calibration curve (R² = 0.990) over 0.02-20 ng/mL. oaepublish.com
GC-AFS Ethylmercury Rice Ethylmercury chloride Absolute detection limit of 0.005 ng as Hg. scispace.com
Headspace GC-MIP Methylmercury (B97897) Biological Samples Ethylmercury (as interferent) Ethylmercury elutes at a longer retention time than methylmercury, preventing interference. vliz.be

Calibration and Quality Control for Quantitative Mercury Speciation Analysis

The accurate quantification of individual mercury species in various environmental and biological matrices is critical for understanding their toxicity, bioavailability, and biogeochemical pathways. Ethylmercury, often in the form of its halide salts like this compound, serves as an essential research reagent for the calibration of analytical instrumentation and the implementation of rigorous quality control measures in mercury speciation analysis. Its use ensures the reliability, accuracy, and comparability of data generated by different laboratories using diverse analytical techniques.

Ethylmercury compounds are frequently employed to prepare standard solutions for creating calibration curves, which are fundamental for quantifying unknown concentrations of ethylmercury in samples. In a study utilizing gas chromatography-negative chemical ionization-mass spectrometry (GC-NCI-MS) for the analysis of organic mercury in whole blood, a calibration curve for this compound demonstrated excellent linearity (with a coefficient of determination, R², of 0.990) over a concentration range of 0.02 ng/mL to 20 ng/mL. oaepublish.comoaes.cc Similarly, in the analysis of seafood using liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS), a calibration curve for ethylmercury showed strong linearity with a correlation coefficient of 0.99988. shimadzu.com These high correlation coefficients indicate a direct and predictable relationship between the instrument's response and the concentration of ethylmercury, which is paramount for accurate quantification.

The role of this compound extends to vital quality control protocols designed to validate the entire analytical procedure, from sample preparation to final detection. One common quality control practice is the spike recovery experiment. In this procedure, a known quantity of an ethylmercury standard is added to a real sample matrix (such as sediment or blood) before analysis. The percentage of the added standard that is successfully measured (the recovery) provides insight into the efficiency and accuracy of the extraction and analytical method. For instance, in the analysis of sediment samples by high-performance liquid chromatography with vapor generation atomic fluorescence spectrometry (HPLC-VGAFS), the average recovery for ethylmercury was found to be 88.7%. spectroscopyonline.com

Furthermore, the analysis of Certified Reference Materials (CRMs)—materials with well-characterized concentrations of mercury species—is a cornerstone of quality assurance. The analysis of these materials helps to validate the accuracy of an analytical method. spectroscopyonline.comnist.gov However, research has shown that ethylmercury can be unstable in certain sample types, such as blood, where it can be converted to inorganic mercury. nist.govacs.org This potential for dealkylation during sample preparation and analysis is a significant challenge. acs.orgresearchgate.net Advanced techniques like species-specific isotope dilution mass spectrometry are employed to correct for such transformations, ensuring that the final reported concentrations are accurate despite these instabilities. acs.orgresearchgate.net The use of ethylmercury standards is crucial in these studies to track and quantify any interconversion between mercury species.

The tables below summarize key findings from various research studies where ethylmercury compounds were used for calibration and quality control in mercury speciation analysis.

Table 1: Performance Characteristics of Analytical Methods Using Ethylmercury Standards

Analytical Technique Matrix Analyte Form Linearity (R²) Concentration Range Limit of Detection (LOD) Reference
GC-NCI-MS Whole Blood This compound 0.990 0.02 - 20 ng/mL 0.14 ng/mL oaepublish.comoaes.cc
LC-ICP-MS Seafood Ethylmercury 0.99988 Not specified 0.03 µg/L shimadzu.com
HPLC-VGAFS Sediments Ethylmercury (EtHg⁺) Not specified Not specified 1.1 ng/g spectroscopyonline.com

Table 2: Recovery and Stability Findings for Ethylmercury

Analytical Technique Matrix Spike Recovery Stability Finding Reference
HPLC-VGAFS Sediments 88.7% Recovery began to decrease after 12 hours of extraction. spectroscopyonline.com
GC-NCI-MS Whole Blood 49.3% Not specified oaepublish.comoaes.cc
TS-SID-GC/ICP-MS Blood Not applicable Systematic degradation of EtHg to inorganic Hg(II) was observed. acs.org
GC-ICP-MS Mouse Tissue Not applicable Up to 9% of EtHg+ decomposed to Hg2+ during sample preparation. researchgate.net

Q & A

Basic Research Questions

Q. How can ethylmercury bromide be reliably detected and quantified in biological samples?

  • Methodology : Use capillary electrophoresis (CE) with UV detection for direct determination of bromide ions derived from ethylmercury degradation. Optimize resolution using multivariate statistical design to separate chloride and bromide peaks, as described in capillary electrophoresis protocols for bromide analysis . Complement with inductively coupled plasma mass spectrometry (ICP-MS) to quantify mercury speciation, ensuring calibration with certified ethylmercury standards. Reference studies on neurodevelopmental cohorts (e.g., Amazonian infants exposed to ethylmercury via vaccines) to validate detection limits in complex matrices .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology : Follow strict respiratory and dermal protection guidelines:

  • Use fume hoods for synthesis or sample preparation to prevent inhalation of volatile mercury species.
  • Wear nitrile gloves and lab coats to avoid dermal contact, as mercury compounds can penetrate skin.
  • Store in labeled, airtight containers separated from acids or oxidizing agents to prevent unintended reactions.
  • Decontaminate spills using inert adsorbents (e.g., silica gel) and dispose of waste as hazardous mercury-containing material .

Q. What experimental approaches are used to synthesize this compound complexes?

  • Methodology : React ethylmercury chloride with bromide salts (e.g., KBr) in methanol under controlled stoichiometry. Monitor reaction progress via nuclear magnetic resonance (NMR) spectroscopy to confirm Hg-C bond stability. For coordination complexes, add triethylamine to deprotonate ligands (e.g., phosphine sulfides) before introducing this compound, as demonstrated in mercury-ligand structural studies .

Advanced Research Questions

Q. How do neurotoxic effects of this compound compare to methylmercury in longitudinal cohort studies?

  • Methodology : Design cohort studies with biomarkers (e.g., cord blood, hair, and urine) to track speciation and excretion rates. Use multivariate regression to adjust for confounding factors (e.g., dietary methylmercury exposure). Studies in Amazonian populations show ethylmercury from vaccines is excreted faster than methylmercury, but co-exposure exacerbates neurodevelopmental risks . Contrast with controlled animal models to isolate dose-response relationships.

Q. How can environmental persistence of this compound be assessed in aquatic systems?

  • Methodology : Analyze bromide ion concentrations in groundwater using ion chromatography, referencing methodologies from aquifer studies . Correlate with mercury speciation via ICP-MS to distinguish ethylmercury degradation products. Conduct microcosm experiments to simulate hydrolysis and photodegradation rates under varying pH and light conditions.

Q. What experimental strategies resolve contradictions in ethylmercury toxicity data across studies?

  • Methodology : Conduct meta-analyses to identify methodological discrepancies (e.g., analytical detection limits, exposure duration). For example, earlier studies reporting higher toxicity may have used less sensitive speciation techniques compared to modern ICP-MS. Replicate key experiments with standardized protocols, as seen in comparative reviews of ethylmercury vs. thimerosal toxicity .

Q. What mechanistic insights explain Hg-C bond cleavage in this compound under specific reaction conditions?

  • Methodology : Use X-ray crystallography and NMR to characterize intermediates in reactions with nucleophiles (e.g., thiols). Studies show that this compound reacts with phosphine sulfides to form stable complexes, but Hg-C bonds cleave in the presence of strong bases, yielding inorganic mercury species . Employ kinetic studies to quantify cleavage rates under varying temperatures and solvents.

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s impact on neuronal cell cultures?

  • Methodology :

  • Use differentiated neuroblastoma cells (e.g., SH-SY5Y) exposed to this compound at physiologically relevant concentrations (nM–µM).
  • Measure oxidative stress markers (e.g., glutathione depletion) and mitochondrial dysfunction via Seahorse assays.
  • Validate findings against methylmercury-treated controls, referencing neurodevelopmental cohort data for dose calibration .

Q. What analytical techniques differentiate this compound from its degradation products in environmental samples?

  • Methodology : Combine CE-UV for bromide quantification with synchrotron-based X-ray absorption spectroscopy (XAS) to identify mercury speciation (e.g., Hg⁰, Hg²⁺, or organomercury complexes). Cross-validate with gas chromatography–cold vapor atomic fluorescence spectroscopy (GC-CVAFS) for volatile mercury species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.